molecular formula C17H23NO3 B1244470 Pyrodysinoic acid

Pyrodysinoic acid

Cat. No.: B1244470
M. Wt: 289.4 g/mol
InChI Key: VYQPVVNDUJVMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrodysinoic acid is a nitrogen-containing sesquiterpene derived from marine sponges of the genus Dysidea. First isolated from a Philippine Dysidea species, it was identified alongside furodysin lactone through spectroscopic methods, including 2D NMR . Subsequent studies revealed its presence in Dysidea robusta from Brazil, where derivatives such as isothis compound, 13-hydroxyisothis compound, and this compound B were also discovered . Structurally, this compound features a furodysinin-derived sesquiterpene backbone conjugated with glycine, forming a unique amino acid–terpene hybrid . Its absolute configuration (AC) has been proposed as 6S,11R,13S based on biogenetic relationships with isothis compound and NMR analysis .

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

2-(6,9,9-trimethyl-2-oxo-4,4a,7,8,8a,9a-hexahydrobenzo[f]indol-1-yl)acetic acid

InChI

InChI=1S/C17H23NO3/c1-10-4-5-13-11(6-10)7-12-8-14(19)18(9-15(20)21)16(12)17(13,2)3/h6,8,11,13,16H,4-5,7,9H2,1-3H3,(H,20,21)

InChI Key

VYQPVVNDUJVMSE-UHFFFAOYSA-N

SMILES

CC1=CC2CC3=CC(=O)N(C3C(C2CC1)(C)C)CC(=O)O

Canonical SMILES

CC1=CC2CC3=CC(=O)N(C3C(C2CC1)(C)C)CC(=O)O

Synonyms

pyrodysinoic acid

Origin of Product

United States

Comparison with Similar Compounds

Isopyrodysinoic Acid and Derivatives

  • Source : Isolated from Dysidea robusta (Brazil) .
  • Structural Features: Shares the sesquiterpene core with this compound but differs in stereochemistry and hydroxylation patterns. For example, (+)-isothis compound has an AC of 4S,6S,11R, while (+)-13-hydroxyisothis compound is 4R,6S,11R .
  • Biosynthesis: Both compounds likely originate from furodysinin precursors reacting with amino acids, but regioselective hydroxylation and epimerization distinguish them .

This compound B

  • Source: Co-occurring with this compound in Dysidea robusta .
  • Structural Features: An epimer of this compound, characterized by a trans junction between the two six-membered rings of its octahydronaphthalene moiety, a structural novelty among furodysin derivatives .

Sarcotragins and Sarcotrines

  • Source : Derived from sponges like Sarcotragus spp. .
  • Structural Features: C21 nor-sesterterpenes formed via amino acid conjugation to furan precursors. Unlike this compound, these compounds lack the sesquiterpene framework and instead exhibit linear or degraded terpene skeletons .
  • Biosynthesis: Proposed to arise from furan ring opening by decarboxylated amino acids (e.g., phenylalanine or glycine), analogous to this compound’s formation .

Spongolactams and Haumanamide

  • Source : Isolated from Spongia spp. .
  • Structural Features: Nitrogenous lactams with antitumor activity. Haumanamide, for instance, inhibits KB cancer cells, while spongolactams target farnesyltransferase .
  • Biosynthesis: Likely derived from spongian diterpenes (e.g., spongia-13(16),14-dien-19-oic acid) reacting with amino acids, differing from this compound’s sesquiterpene origin .

Key Structural and Biogenetic Differences

Compound Core Structure Nitrogen Source Key Modifications Absolute Configuration
This compound Sesquiterpene Glycine Furodysinin-glycine conjugate 6S,11R,13S
Isothis compound Sesquiterpene Glycine 4S/4R hydroxylation 4S,6S,11R
Sarcotragin A Nor-sesterterpene Decarb. phenylalanine Linear furan degradation product Not reported
Haumanamide Diterpene Unknown amino acid Lactam ring Not reported

Research Implications and Gaps

  • Stereochemical Uncertainties: Conflicting AC assignments for this compound derivatives highlight the need for advanced NMR and quantum-based methods to resolve ambiguities .
  • Evolutionary Context: The widespread occurrence of nitrogenous terpenes in sponges like Dysidea and Darwinella points to convergent evolution in chemical defense mechanisms .

Q & A

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Validate assumptions of normality and homoscedasticity via Shapiro-Wilk and Levene’s tests. For small sample sizes, apply non-parametric alternatives like Kruskal-Wallis. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to map discrepancies. Compare experimental conditions (e.g., cell lines, incubation times) and assay methodologies (e.g., in vitro vs. in vivo models). Perform meta-regression to identify covariates (e.g., pH, temperature) influencing outcomes. Replicate conflicting experiments with standardized protocols to isolate variables .

Q. What strategies optimize experimental design for studying this compound’s interaction with metabolic pathways?

  • Methodological Answer :
  • Hypothesis-driven design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame objectives .
  • Multi-omics integration : Pair metabolomics (LC-MS) with transcriptomic profiling (RNA-seq) to map pathway perturbations.
  • Control groups : Include knockouts or inhibitors of suspected target enzymes (e.g., cytochrome P450 isoforms) to validate specificity .

Q. How should researchers address reproducibility challenges in this compound’s neuroprotective effects observed in preclinical models?

  • Methodological Answer :

Standardize animal models : Use genetically homogeneous strains and control for circadian rhythms in dosing schedules.

Blinded analysis : Implement automated behavioral assays (e.g., Morris water maze) to reduce observer bias.

Data transparency : Share raw datasets and computational workflows via repositories like Zenodo or Figshare.
Cross-validate findings with orthogonal methods (e.g., immunohistochemistry for neuronal markers) .

Data Analysis and Interpretation

Q. What are best practices for reconciling in vitro and in vivo data discrepancies in this compound pharmacokinetics?

  • Methodological Answer :
  • Compartmental modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro absorption rates to in vivo systems.
  • Sensitivity analysis : Identify parameters (e.g., plasma protein binding) with the greatest impact on bioavailability predictions.
  • Comparative studies : Use microdialysis in target tissues to validate simulated concentrations .

Q. How can machine learning enhance structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :
  • Feature selection : Use random forests or SHAP values to prioritize molecular descriptors (e.g., logP, topological polar surface area).
  • Model validation : Employ k-fold cross-validation and external test sets to avoid overfitting.
  • Interpretability : Generate saliency maps or attention mechanisms in neural networks to highlight pharmacophore regions .

Ethical and Methodological Rigor

Q. What ethical frameworks guide the use of this compound in human-derived cell line studies?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for cell sourcing (e.g., informed consent for primary cultures). Anonymize donor metadata and comply with GDPR or HIPAA standards for data storage. Include justification for cell line selection (e.g., relevance to disease models) in methodology sections .

Q. How should researchers navigate conflicting results in this compound’s cytotoxicity profiles across cancer cell lines?

  • Methodological Answer :
  • Heterogeneity analysis : Stratify cell lines by genetic mutations (e.g., TP53 status) or metabolic phenotypes (e.g., Warburg effect).
  • Synergy screens : Test combinatorial regimens with standard chemotherapeutics to identify context-dependent efficacy.
  • Mechanistic follow-up : Use CRISPR-Cas9 knockouts to confirm target involvement in observed cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrodysinoic acid
Reactant of Route 2
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